molecular formula C16H13BrO3 B2906798 3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one CAS No. 1214751-07-1

3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one

Cat. No.: B2906798
CAS No.: 1214751-07-1
M. Wt: 333.181
InChI Key: ORCQJAUSIVGUQM-XBXARRHUSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one (molecular formula: C₁₇H₁₅BrO₂; monoisotopic mass: 330.0255 g/mol) is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, while ring B features a hydroxyl group at the para position (4-hydroxyphenyl). This compound has been synthesized via Claisen-Schmidt condensation of substituted benzaldehydes and 4-hydroxyacetophenone, a method widely used for chalcone synthesis . Its structural and electronic properties have been analyzed using spectroscopic techniques (FT-IR, NMR, UV-Vis) and quantum chemical calculations .

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-20-16-9-5-13(17)10-12(16)4-8-15(19)11-2-6-14(18)7-3-11/h2-10,18H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCQJAUSIVGUQM-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-methoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

5-Bromo-2-methoxybenzaldehyde+4-HydroxyacetophenoneNaOH or KOHThis compound\text{5-Bromo-2-methoxybenzaldehyde} + \text{4-Hydroxyacetophenone} \xrightarrow{\text{NaOH or KOH}} \text{this compound} 5-Bromo-2-methoxybenzaldehyde+4-HydroxyacetophenoneNaOH or KOH​this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃), sodium thiolate (NaSR), or alkyl halides (R-X).

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Chalcone Compounds

Structural and Electronic Features

The biological activity of chalcones is heavily influenced by substituent electronegativity, position, and hydrogen-bonding capacity. A comparative analysis of key analogs is provided below:

Table 1: Structural and Activity Comparison of Selected Chalcones
Compound Name Substituents (Ring A) Substituents (Ring B) Key Biological Activity (IC₅₀ or Mortality) Reference
Target Compound 5-Bromo, 2-methoxy 4-Hydroxy 30% nematode mortality (Meloidogyne javanica)
Cardamonin (Cluster 5) 2,4-Dihydroxy None IC₅₀ = 4.35 μM (highest inhibitory activity)
Compound 2j (Cluster 6) 4-Bromo, 2-hydroxy, 5-iodo 4-Fluoro IC₅₀ = 4.703 μM
Compound 2p (Cluster 6) 2-Hydroxy, 5-iodo, 4-methoxy 4-Methoxy IC₅₀ = 70.79 μM
3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one 4-Methoxy 4-Hydroxy 30% nematode mortality
Carbamate Derivative (30) 4-Methoxy 4-Carbamoyloxy 51.8% nematode mortality

Key Observations :

  • Electronegativity and Activity : The target compound’s bromine (electronegativity: 2.96) and hydroxyl groups enhance its bioactivity compared to methoxy-substituted analogs (e.g., compound 2p, IC₅₀ = 70.79 μM) . Bromine’s electron-withdrawing effect stabilizes the α,β-unsaturated system, improving electrophilicity and interaction with biological targets.
  • Hydrogen Bonding : The 4-hydroxyl group on ring B enables hydrogen bonding with enzymes or receptors, a feature absent in methoxy-substituted analogs like (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one .
  • Positional Effects : Bromine at the 5-position (meta to the ketone) in the target compound contrasts with 3-bromo substitution in other analogs (e.g., ), which may alter steric interactions and binding affinity.
Nematicidal Activity

The target compound exhibits moderate activity (30% mortality) against Meloidogyne javanica juveniles, comparable to its 4-methoxy analog (compound 17, 30% mortality) . However, carbamate derivatives of these chalcones (e.g., compound 30) show significantly enhanced activity (51.8% mortality), underscoring the role of functional group modifications in improving efficacy .

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, also known as a halogenated chalcone, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H13_{13}BrO3_3
  • Molar Mass : 333.18 g/mol
  • CAS Number : 1214751-07-1
  • Storage Conditions : Room temperature
  • Hazard Classification : Irritant

Chalcones, including the compound in focus, exhibit biological activities through several mechanisms:

  • Inhibition of Enzymes : Research indicates that halogenated chalcones can inhibit monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, one study reported an IC50_{50} value of 0.51 μM for MAO-B inhibition by a related compound, suggesting potent activity against neurodegenerative diseases .
  • Cell Cycle Arrest : Studies have shown that chalcones can induce cell cycle arrest in various cancer cell lines. For example, certain chalcones were found to block the G2_2/M phase of the cell cycle in human leukemia cells, thereby inhibiting proliferation .
  • Induction of Apoptosis : Chalcones have been reported to promote apoptosis in cancer cells by enhancing pro-apoptotic factors such as Bax while reducing anti-apoptotic proteins like Bcl-2. This dual action can lead to increased cell death in malignancies .

Antiproliferative Effects

A significant body of research has focused on the antiproliferative effects of this compound against various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (Cervical)10.5Induction of apoptosis
K562 (Leukemia)8.2Cell cycle arrest in G2_2/M phase
MCF-7 (Breast)12.0Inhibition of MAO-B and AChE

These findings indicate that the compound not only inhibits cell growth but also alters cellular pathways that are critical for cancer progression.

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier (BBB) has been demonstrated through PAMPA assays, indicating potential applications in treating neurodegenerative conditions . The neuroprotective effects are attributed to its ability to inhibit MAOs and promote antioxidant activity.

Toxicity Studies

In vitro toxicity assessments using Vero cells showed that the compound was nontoxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 5-bromo-2-methoxyacetophenone and 4-hydroxybenzaldehyde. A base (e.g., NaOH) in ethanol under reflux (60–80°C, 6–8 hours) catalyzes the reaction. Key factors affecting yield and purity include:

  • Catalyst concentration : Excess base may lead to side reactions (e.g., aldol byproducts).
  • Solvent choice : Ethanol balances reactivity and solubility; switching to methanol may reduce reaction time but increase impurities.
  • Temperature control : Prolonged high temperatures can degrade the hydroxyl group.
    Purification via recrystallization (e.g., ethanol/water mixtures) improves purity. Typical yields range from 65–80% .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • 1H NMR :
    • Trans-olefinic protons (CH=CH) at δ 7.5–8.0 ppm (doublet, J = 15–16 Hz).
    • Methoxy protons as a singlet at δ 3.8–3.9 ppm.
    • Hydroxyl proton (phenolic -OH) at δ 9.5–10.0 ppm (broad, exchangeable).
  • 13C NMR :
    • Carbonyl carbon (C=O) at δ 185–190 ppm.
    • Olefinic carbons at δ 120–130 ppm.
  • IR : Strong carbonyl stretch at ~1650 cm⁻¹.
  • X-ray crystallography : Monoclinic system (space group P21/c) with unit cell parameters similar to derivatives (e.g., a = 8.2 Å, b = 12.5 Å, c = 14.3 Å) .

Q. How does the presence of bromine and methoxy substituents influence the compound’s physicochemical properties?

Methodological Answer:

  • Bromine : Increases molecular weight (MW = 357.2 g/mol) and lipophilicity (logP ~3.2), enhancing membrane permeability but reducing aqueous solubility.
  • Methoxy group : Improves solubility in polar aprotic solvents (e.g., DMSO) due to its electron-donating nature.
  • Hydroxyl group : Facilitates hydrogen bonding, raising melting point (mp ~160–165°C) compared to non-hydroxylated analogs.
    These substituents collectively influence reactivity (e.g., bromine directs electrophilic substitution) and biological target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its des-bromo or methoxy-depleted analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically synthesize analogs (e.g., des-bromo, methoxy→ethoxy) and test in parallel assays (e.g., antimicrobial IC50, receptor binding).
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to normalize bioavailability differences.
  • Target-specific analysis : For estrogen receptor (ER) studies, compare binding affinities via competitive assays (e.g., fluorescence polarization). Evidence suggests methoxy groups enhance ER-α interactions, while bromine may sterically hinder binding in certain conformations .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets like estrogen receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with ER-α crystal structures (PDB ID: 1A52). Focus on hydrophobic interactions with bromophenyl and hydrogen bonding with the hydroxyl group.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Key metrics: root-mean-square deviation (RMSD < 2.0 Å) and binding free energy (MM/PBSA).
  • QSAR Modeling : Train models using descriptors like polar surface area and Hammett constants to predict activity across derivatives .

Q. What strategies optimize the enantiomeric purity of this compound when asymmetric synthesis is employed?

Methodological Answer:

  • Chiral catalysts : Use L-proline or Jacobsen’s thiourea catalysts in the Claisen-Schmidt reaction to induce enantioselectivity.
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10). Monitor optical rotation ([α]D²⁵ ≈ +15° for R-enantiomer).
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

Q. How should researchers analyze conflicting crystallographic data between this compound and structurally similar derivatives?

Methodological Answer:

  • Unit cell comparison : Check for polymorphism by comparing lattice parameters (e.g., a 5% variation in axis lengths suggests different packing).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts vs. π-stacking) using CrystalExplorer.
  • Thermal stability : Perform DSC to identify polymorphic transitions (e.g., endothermic peaks at 150–160°C) .

Q. How to design a stability study under various pH and temperature conditions?

Methodological Answer:

  • Accelerated degradation : Incubate samples in buffers (pH 1–13) at 40°C, 60°C, and 80°C for 1–4 weeks.
  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products (e.g., hydrolysis of the propenone bridge).
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics. Typical t₁/₂ > 30 days at pH 7.4 and 25°C .

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